molecular formula C10H11FO2 B1339361 3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 22138-73-4

3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No. B1339361
Key on ui cas rn: 22138-73-4
M. Wt: 182.19 g/mol
InChI Key: KPWBMCKJLTZFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06699894B1

Procedure details

To 932 g polyphosphoric acid at 70° C. (steam bath) is added p-fluoro-α-methylhydrocinnamic acid (93.2 g, 0.5 mol) slowly with stirring. The temperature is gradually raised to 95° C., and the mixture is kept at this temperature for 1 hour. The mixture is allowed to cool and is added to 2 l. of water. The aqueous suspension is extracted with ether. The extract is washed twice with saturated sodium chloride solution, 5% Na2CO3 solution, and water, and is dried, and is concentrated on 200 g silica-gel; the slurry is added to a five pound silica-gel column packed with 5% ether-petroleum ether. The column is eluted with 5-10% ether-petroleum ether, to give 6-fluoro-2-methylindanone. Elution is followed by TLC.
[Compound]
Name
polyphosphoric acid
Quantity
932 g
Type
reactant
Reaction Step One
Quantity
93.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][CH:7]([CH3:11])[C:8]([OH:10])=O)=[CH:4][CH:3]=1>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:6][CH:7]([CH3:11])[C:8]2=[O:10])=[CH:12][CH:13]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
932 g
Type
reactant
Smiles
Name
Quantity
93.2 g
Type
reactant
Smiles
FC1=CC=C(CC(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
is added to 2 l
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension is extracted with ether
WASH
Type
WASH
Details
The extract is washed twice with saturated sodium chloride solution, 5% Na2CO3 solution, and water
CUSTOM
Type
CUSTOM
Details
is dried
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated on 200 g silica-gel
ADDITION
Type
ADDITION
Details
the slurry is added to a five pound silica-gel column
WASH
Type
WASH
Details
The column is eluted with 5-10% ether-petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C2CC(C(C2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.